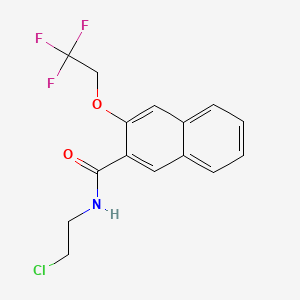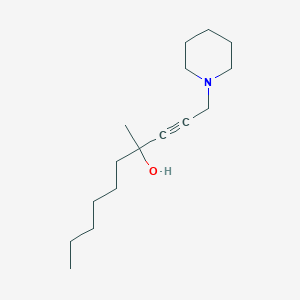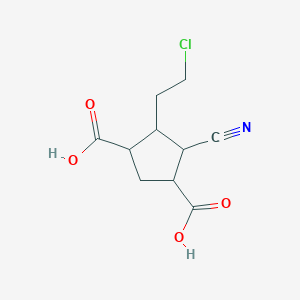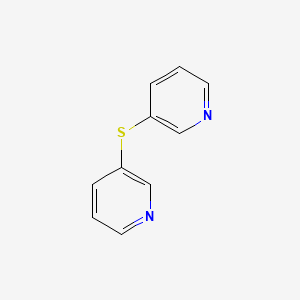
3,3'-Sulfanediyldipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfanediyldipyridine is a heterocyclic compound that features two pyridine rings connected by a sulfur atom at the 3-position of each ring. Pyridine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of sulfur in the molecule adds unique chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediyldipyridine typically involves the coupling of two pyridine rings through a sulfur linkage. One common method is the reaction of 3-chloropyridine with a sulfur source under specific conditions. For instance, the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group, and subsequent reduction, can yield 3,3’-Sulfanediyldipyridine .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are crucial to ensure the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Sulfanediyldipyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Applications De Recherche Scientifique
3,3’-Sulfanediyldipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of 3,3’-Sulfanediyldipyridine have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of 3,3’-Sulfanediyldipyridine involves its interaction with molecular targets through its pyridine rings and sulfur atom. The sulfur atom can form bonds with metal ions, making the compound a useful ligand in coordination chemistry. The pyridine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3,3’-Dithiobis(pyridine): Similar structure but with two sulfur atoms linking the pyridine rings.
3,3’-Oxydipyridine: Features an oxygen atom instead of sulfur.
3,3’-Selenodipyridine: Contains a selenium atom in place of sulfur.
Uniqueness: 3,3’-Sulfanediyldipyridine is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as higher nucleophilicity and the ability to form strong metal-sulfur bonds. These properties make it particularly useful in applications requiring specific interactions with metal ions and other electrophilic species .
Propriétés
Numéro CAS |
57331-00-7 |
|---|---|
Formule moléculaire |
C10H8N2S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
3-pyridin-3-ylsulfanylpyridine |
InChI |
InChI=1S/C10H8N2S/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H |
Clé InChI |
WTCGPFZVMHRHQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)SC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
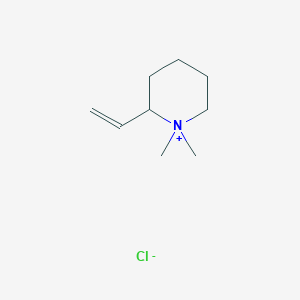
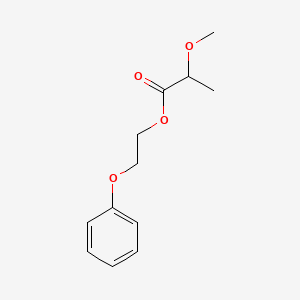
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
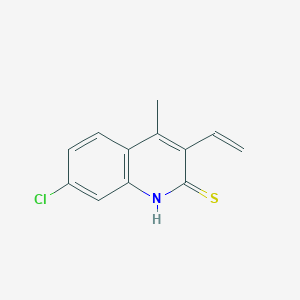
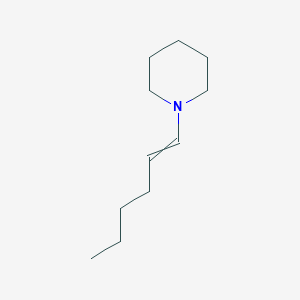
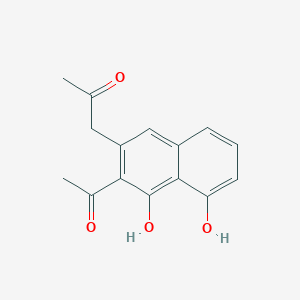
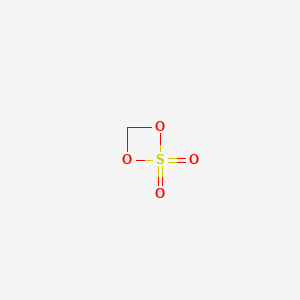
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
